molecular formula C9H9ClO3 B154170 Methyl 5-chloro-2-methoxybenzoate CAS No. 33924-48-0

Methyl 5-chloro-2-methoxybenzoate

Cat. No. B154170
CAS RN: 33924-48-0
M. Wt: 200.62 g/mol
InChI Key: HPTHYBXMNNGQEF-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-methoxybenzoate is a chemical compound that is structurally related to various benzoates with potential biological activity. Although the specific compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed for their properties and interactions with biological systems.

Synthesis Analysis

The synthesis of related compounds, such as those derived from 4-amino-5-chloro-2-methoxybenzoic acid, has been reported to produce potent 5-HT4 receptor agonists . These compounds were synthesized with various substitutions on the piperidine ring, resulting in different pharmacological profiles. The synthesis process involves the combination of 4-amino-5-chloro-2-methoxybenzoic acid with substituted 1-piperidineethanol, leading to the formation of esters with significant biological activity .

Molecular Structure Analysis

Structural analyses of related compounds, such as 4-amino-5-chloro-2-methoxybenzoic acid, have been performed using X-ray crystallography and molecular modeling . These studies have revealed a cis folded conformation of the ethyl chain and specific orientations of the nitrogen atom's lone pair, which are important for the interaction with biological targets like the 5-HT4 receptor . Additionally, the spectroscopic analysis of 4-amino-5-chloro-2-methoxybenzoic acid has provided insights into the vibrational frequencies and electronic properties of the molecule .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in various contexts. For instance, 5-hydroxy-3-mercapto-4-methoxybenzoic acid has been synthesized as an affinity-labeling reagent for catechol O-methyltransferase (COMT), indicating that the methoxybenzoic acid derivatives can participate in specific chemical reactions with enzymes . Moreover, the synthesis of 5-chloro-2-methoxybenzoates of lanthanides has been reported, demonstrating the ability of these compounds to form complexes with metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related methoxybenzoates have been extensively studied. For example, the magnetic, thermal, and spectroscopic properties of 5-chloro-2-methoxybenzoates of various metal ions have been characterized, revealing information about their stability, decomposition patterns, and magnetic moments . The thermal stability of these compounds varies depending on the metal ion, with Gd(III) complexes being the most stable . Additionally, the thermochemical properties of methyl methoxybenzoates have been determined experimentally and computationally, providing data on combustion and vaporization enthalpies, as well as enthalpies of formation .

Scientific Research Applications

Antimicrobial and Antitumor Properties

  • Methyl 5-chloro-2-methoxybenzoate, as a part of various chemical compounds, has shown promising antimicrobial and moderate antitumor activities. This was observed in the study of compounds isolated from marine endophytic fungi, which are significant for their potential therapeutic uses (Xia et al., 2011).

Photostabilizer and Oxygen Quenching

  • The compound has been studied as a photostabilizer and for its efficiency in quenching singlet molecular oxygen. This property is essential in protecting materials from photo-oxidative degradation, making it useful in various industrial and scientific applications (Soltermann et al., 1995).

Potential in Pharmaceutical Development

  • It has also been explored in the synthesis of benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid, exhibiting potent receptor agonist properties. Such research underlines its potential in the development of new pharmaceuticals (Yang et al., 1997).

Synthesis of Metabolites

  • The synthesis of various metabolites of drugs like metoclopramide has been achieved using this compound, highlighting its role in producing and studying drug metabolites (Maurich et al., 1994).

Reactivity Studies

  • Studies on the reactivity of derivatives of methyl 5-chloro-2-methoxybenzoate with sulfur-centered nucleophiles have provided insights into the development of potential herbicides and environmental impact assessments (Uranga et al., 2012).

Synthesis of Other Chemical Compounds

  • The compound has been instrumental in the synthesis of other chemical entities, such as different esters and acids, which are useful in various pharmaceutical and chemical industries (Yu, 2008).

Study in Magnetic, Thermal, and Spectroscopic Properties

  • The magnetic, thermal, and spectroscopic properties of 5-chloro-2-methoxybenzoates of various metals have been studied, highlighting its potential in materials science and engineering (Bocian & Ferenc, 2002).

Antimicrobial Evaluation

  • New derivatives containing the 5-chloro-2-methoxybenzoate moiety have been synthesized and evaluated for their antimicrobial properties, indicating its application in the development of new antibacterial agents (Kumar et al., 2013).

Safety And Hazards

Methyl 5-chloro-2-methoxybenzoate is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

methyl 5-chloro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTHYBXMNNGQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057720
Record name Methyl 5-chloro-o-anisate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-2-methoxybenzoate

CAS RN

33924-48-0
Record name Benzoic acid, 5-chloro-2-methoxy-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chloro-2-methoxybenzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 5-chloro-o-anisate
Source EPA DSSTox
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Record name Methyl 5-chloro-2-methoxybenzoate
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Synthesis routes and methods

Procedure details

A mixture of 5-chlorosalicylic acid (20.0 g, 0.116 mol), potassium carbonate (40.3 g, 0.290 mol), and dimethyl sulfate (36.5 g, 0.290 mol) in acetone (300 mL) was heated at reflux for 18 hours. The mixture was cooled, concentrated, diluted with H2O, and extracted with ethyl acetate (3×150 mL). The extracts were washed with H2O and saturated NaCl, dried (MgSO4), and concentrated to give 23.10 g (99%) of product as a brown oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40.3 g
Type
reactant
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
EAP Bouman, F Dusbábek, P Šimek… - Physiological …, 2003 - Wiley Online Library
… In our experiments, males were repelled by this substance, but not by commercial methyl 5-chloro-2-methoxybenzoate. This confirms the importance of the positions of the methyl group …
DWJ Wilson - 1995 - search.proquest.com
A robust six-step synthesis of substituted flavone-8-acetic acid sodium salts has been developed and optimised to allow preparation of a wide variety of products for testing as anti-…
Number of citations: 2 search.proquest.com
KA Johnson - 2019 - asset.library.wisc.edu
Figure 1.1. Palladium catalyzed cross-coupling. While there have been noteworthy advances with these methods in the formation of C (sp2)-C (sp3) bonds, they are still not at the level …
Number of citations: 0 asset.library.wisc.edu

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